

In Vitro Assays to Measure Ivermectin Efficacy: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone, is a widely used antiparasitic agent with a broad spectrum of activity. [1][2] Its primary mechanism of action in invertebrates involves binding to glutamategated chloride channels, leading to paralysis and death of the parasite. [1][3][4] More recently, ivermectin has been investigated for its potential antiviral and anticancer properties. [5][6][7] In vitro studies have suggested that ivermectin can inhibit the replication of various viruses, including SARS-CoV-2, by targeting the importin α/β -mediated nuclear transport of viral proteins. [8][9][10][11][12][13] This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the efficacy of ivermectin against both parasitic and viral targets.

Data Presentation: Quantitative Efficacy of Ivermectin

The following tables summarize the in vitro efficacy of ivermectin against various parasites and viruses as reported in the scientific literature. These values, primarily half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and half-maximal cytotoxic concentration (CC50), are crucial for comparing the potency and therapeutic index of the drug.

Table 1: Antiparasitic Activity of Ivermectin in vitro



Parasite Species	Assay Type	Key Parameter	Value	Reference
Sarcoptes scabiei	Mite Viability Assay	LC50 (24h)	1.8 μΜ	[14]
Sarcoptes scabiei	Mite Viability Assay	Killing Time (100 μg/g)	60 min	[15]
Sarcoptes scabiei	Mite Viability Assay	Mean Survival Time (1% solution)	2-3 hours	[16]
Caenorhabditis elegans	Nematode Viability Assay	-	-	[17]

Table 2: Antiviral Activity of Ivermectin in vitro



Virus	Cell Line	Assay Type	Key Parameter	Value	Reference
SARS-CoV-2	Vero-hSLAM	Viral RNA Reduction	~5000-fold reduction at 48h (5 μM)	[5][10]	
SARS-CoV-2	A549-ACE2	FLuc-reporter Virus Assay	IC50	6.8 μΜ	[17]
SARS-CoV-2	A549-hACE2	-	EC50	2.1-2.36 μΜ	[18]
SARS-CoV-2	Vero E6	-	EC50	3-3.6 μM	[18]
SARS-CoV-2	Calu-3	-	EC50	3.36 μΜ	[18]
SARS-CoV-2 (various strains)	-	-	EC50	5.1 ± 0.5 to 6.7 ± 0.4 μM	[19]
HIV-1	HeLa	-	-	Potent antiviral activity	[8][9][11]
Dengue Virus	-	-	-	Potent antiviral activity	[8][9][11]
Usutu Virus	Vero CCL-81	-	IC50	0.55 ± 0.03 μΜ	[20]
Usutu Virus	A549	-	IC50	1.94 ± 0.21 μΜ	[20]
Usutu Virus	TME-R	-	IC50	1.38 ± 0.16 μΜ	[20]
Pseudorabies Virus (PRV)	BHK-21	-	Dose- dependent inhibition	-	[12]

Table 3: Cytotoxicity of Ivermectin in vitro



Cell Line	Assay Type	Key Parameter	Value	Reference
Vero CCL-81	WST-8	CC50	7.24 ± 0.67 μM	[20]
A549	WST-8	CC50	15.18 ± 1.33 μM	[20]
TME-R	WST-8	CC50	8.26 ± 1.11 μM	[20]
HeLa	MTT Assay	-	Significant inhibition at 2.5- 20 µmol/L	[21]
RAW264.7	LDH Assay	-	Significant cytotoxicity	[22]
CHOK1	-	-	Significant cytotoxicity > 50.0 mg/mL	[23]

Experimental Protocols Antiparasitic Efficacy Assays

This protocol is adapted from methods used to assess the in vitro acaricidal activity of ivermectin.[14][15][24]

Materials:

- Live Sarcoptes scabiei mites (larvae, nymphs, or adults)
- Ivermectin stock solution (e.g., in DMSO or ethanol)
- Appropriate diluent (e.g., mineral oil, PBS, or culture medium)
- Petri dishes (35 mm)
- Microscope
- Fine needle or probe
- Incubator (35°C, 80% relative humidity)



Protocol:

- Preparation of Test Substance: Prepare serial dilutions of ivermectin in the chosen diluent to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 μM). A negative control group should consist of the diluent alone.
- Mite Collection: Carefully collect mites from skin scrapings of an infested host.
- Assay Setup:
 - Coat the bottom of the petri dishes with a thin layer of the ivermectin solution or the control diluent.
 - Carefully place a set number of live mites (e.g., 10-20) into each petri dish.
- Incubation: Incubate the petri dishes at 35°C and 80% relative humidity.
- Viability Assessment: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), observe the mites under a microscope. Mites are considered dead if they show no movement, even after being gently prodded with a fine needle.
- Data Analysis: Record the number of dead mites at each time point for each concentration.
 Calculate the percentage of mortality and determine the lethal concentration (LC50) or the mean survival time.

Antiviral Efficacy Assays

This is a gold-standard assay to quantify the neutralization of viral infectivity.[25][26]

Materials:

- Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
- Virus stock of known titer (plaque-forming units/mL)
- Ivermectin stock solution
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)



- Semi-solid overlay (e.g., agarose or methylcellulose)
- Crystal violet staining solution
- 6-well or 24-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Protocol:

- Cell Seeding: Seed the host cells in culture plates and grow them to a confluent monolayer.
- Preparation of Ivermectin-Virus Mixture:
 - Prepare serial dilutions of ivermectin in a serum-free culture medium.
 - Mix each dilution with an equal volume of virus suspension containing a known number of plaque-forming units (e.g., 100 PFU).
 - Include a virus-only control (no ivermectin).
 - Incubate the mixtures at 37°C for 1-2 hours to allow ivermectin to interact with the virus.
- Infection:
 - Wash the cell monolayers with PBS.
 - Inoculate the cells with the ivermectin-virus mixtures.
 - Incubate for 1 hour to allow for viral adsorption.
- Overlay:
 - Gently remove the inoculum.
 - Add the semi-solid overlay to each well. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.



- Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques are formed.
- · Plaque Visualization and Counting:
 - Fix the cells (e.g., with 10% formalin).
 - Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
 - Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each ivermectin concentration compared to the virus-only control. The EC50 is the concentration of ivermectin that reduces the number of plaques by 50%.

This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase) to quantify viral replication.[17]

Materials:

- Host cell line susceptible to the virus (e.g., A549-ACE2 for SARS-CoV-2)
- Recombinant virus expressing a reporter gene
- Ivermectin stock solution
- Cell culture medium
- Luciferase assay reagent
- Luminometer
- 96-well cell culture plates

Protocol:

• Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight.



- Compound Treatment and Infection:
 - Prepare serial dilutions of ivermectin in culture medium.
 - Add the ivermectin dilutions to the cells.
 - Infect the cells with the reporter virus at a specific multiplicity of infection (MOI).
 - Include a virus-only control and a no-virus control.
- Incubation: Incubate the plate for a defined period (e.g., 48 hours).
- Luciferase Assay:
 - Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
 - Measure the luminescence using a luminometer.
- Data Analysis: The luminescence signal is proportional to the level of viral replication.
 Calculate the percentage of inhibition for each ivermectin concentration relative to the virus-only control. Determine the EC50 value.

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of ivermectin in parallel with efficacy assays to determine its therapeutic index.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[21]

Materials:

- Cell line used in the efficacy assays
- Ivermectin stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)



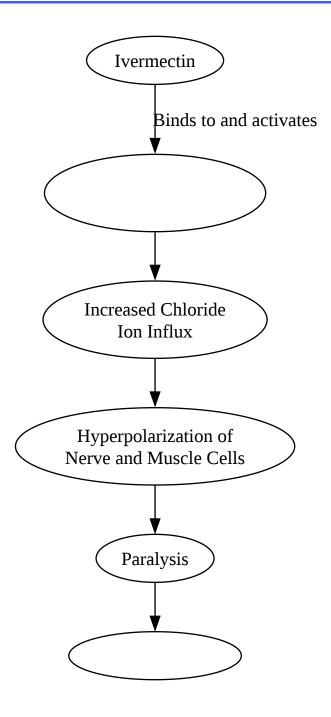
- 96-well cell culture plates
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
- Compound Treatment: Treat the cells with the same serial dilutions of ivermectin used in the efficacy assays. Include a vehicle-only control.
- Incubation: Incubate for the same duration as the efficacy assay (e.g., 48 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the
 percentage of cell viability for each ivermectin concentration relative to the control. The CC50
 is the concentration of ivermectin that reduces cell viability by 50%.

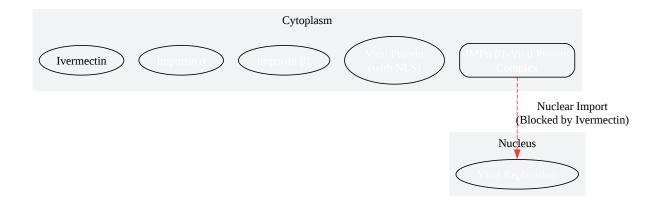
Signaling Pathways and Experimental Workflows Signaling Pathways





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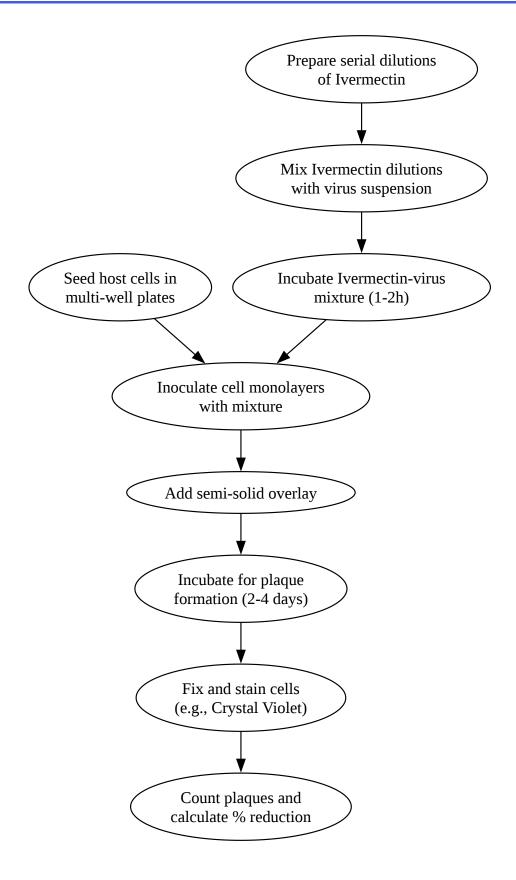




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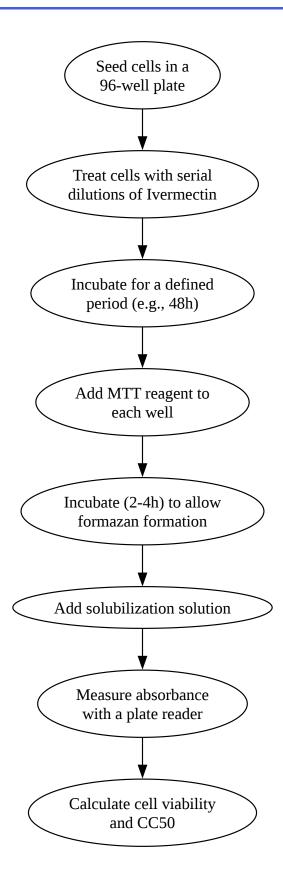
Experimental Workflows





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